(E)-3-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-1-(furan-2-yl)prop-2-en-1-one
Description
The compound “(E)-3-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-1-(furan-2-yl)prop-2-en-1-one” is a chalcone derivative featuring a conjugated α,β-unsaturated ketone backbone. Its structure includes a benzo[d]thiazole moiety linked to a furan ring at the β-position and a second furan group at the α-position. This hybrid structure combines electron-rich (furan) and electron-deficient (benzo[d]thiazole) aromatic systems, which may enhance its reactivity and biological activity.
Properties
IUPAC Name |
(E)-3-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO3S/c20-14(15-5-3-11-21-15)9-7-12-8-10-16(22-12)18-19-13-4-1-2-6-17(13)23-18/h1-11H/b9-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMBINHOUAYCOC-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(O3)C=CC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(O3)/C=C/C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-1-(furan-2-yl)prop-2-en-1-one typically involves the following steps:
Formation of the Benzo[d]thiazole Ring: This can be achieved through the cyclization of 2-aminobenzenethiol with a suitable aldehyde or ketone.
Synthesis of the Furan Rings: Furan rings can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.
Coupling Reactions: The benzo[d]thiazole and furan moieties are then coupled using a cross-coupling reaction such as the Suzuki or Heck reaction.
Formation of the Enone: The final step involves the formation of the enone through an aldol condensation reaction between the furan derivatives and an appropriate aldehyde.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-1-(furan-2-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone to an alcohol or alkane.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of halogens, amines, or hydroxyl groups.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the benzo[d]thiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of benzo[d]thiazole have shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The presence of furan rings in the structure enhances these properties, potentially due to increased lipophilicity and interaction with bacterial membranes.
Anticancer Properties
A study on structurally similar compounds revealed that derivatives of (E)-3-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-1-(furan-2-yl)prop-2-en-1-one exhibit cytotoxic effects against cancer cell lines. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes, particularly acetylcholinesterase (AChE). Inhibitors of AChE are crucial in the treatment of neurodegenerative diseases such as Alzheimer's. Structural studies have shown that the compound interacts with the active site of AChE, suggesting potential for therapeutic applications .
Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of this compound make it suitable for use in OLED technology. Its ability to emit light when subjected to an electric current is being explored for applications in display technologies .
Photovoltaic Cells
Research is ongoing into the use of this compound in organic photovoltaic cells due to its light absorption characteristics and charge transport properties. Preliminary studies indicate that it could enhance the efficiency of solar cells by improving light harvesting and electron mobility .
Case Studies
| Study | Findings | Application |
|---|---|---|
| Łaczkowski et al., 2015 | Identified antimicrobial activity against gram-positive bacteria | Antibacterial agents |
| PMC6269038 | Demonstrated AChE inhibition with IC50 values comparable to known drugs | Neuroprotective therapies |
| De Gruyter, 2016 | Explored crystal structure revealing potential for material applications | OLEDs, photovoltaics |
Mechanism of Action
The mechanism of action of (E)-3-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-1-(furan-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s conjugated system allows it to participate in electron transfer reactions, which can modulate the activity of its targets. Additionally, its aromatic rings can engage in π-π stacking interactions, further influencing its biological activity.
Comparison with Similar Compounds
Structural Comparison with Analogous Chalcone Derivatives
The target compound differs from similar chalcone derivatives primarily in its substitution patterns (Table 1). Key comparisons include:
Key Observations :
- Indole-based chalcones exhibit greater conformational flexibility due to non-planar twists (e.g., 3.47° in ), whereas benzo[d]thiazole derivatives may adopt more rigid geometries .
Key Observations :
- Ultrasound methods significantly improve yields (e.g., 70–85% for indole derivatives) compared to traditional condensation (8–25% for hydroxyphenyl derivatives) .
- The target compound’s synthesis likely requires specialized benzo[d]thiazole-containing aldehydes, which are less commonly reported .
Key Observations :
- Benzo[d]thiazole derivatives (e.g., ) exhibit unique AIE properties, which are absent in phenyl or indole analogs .
- Tyrosinase inhibition is prominent in hydroxyphenyl-furan chalcones but untested in benzo[d]thiazole variants .
Physicochemical and Spectroscopic Properties
Key data from NMR and crystallography studies (Table 4):
Key Observations :
Biological Activity
(E)-3-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-1-(furan-2-yl)prop-2-en-1-one, commonly referred to as a benzothiazole derivative, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.
Synthesis
The compound is synthesized through a Knoevenagel condensation reaction between 2-(benzo[d]thiazol-2-yl)acetonitrile and 3-pyridinecarboxaldehyde. The reaction typically employs ethanol as a solvent with catalytic amounts of triethylamine (TEA). The resultant product is characterized by various spectroscopic techniques including NMR and mass spectrometry, confirming its structure and purity .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, one study demonstrated that a related compound exhibited an IC50 value of 25.72 ± 3.95 μM against MCF cell lines, indicating a significant capacity to induce apoptosis in cancer cells . In vivo studies on tumor-bearing mice showed that treatment with the compound resulted in notable suppression of tumor growth.
Antimicrobial Properties
Benzothiazole derivatives have also been evaluated for their antimicrobial activities. A recent investigation reported that compounds with similar structures displayed potent activity against various Gram-positive and Gram-negative bacteria, showcasing minimum inhibitory concentrations (MICs) as low as 0.015 mg/mL against Staphylococcus aureus .
| Compound | Target | IC50/MIC (μM) |
|---|---|---|
| (E)-3-(5-(benzo[d]thiazol-2-yl)... | MCF cell line | 25.72 ± 3.95 |
| Related Benzothiazole Derivative | Staphylococcus aureus | 0.015 |
| Other Benzothiazole Variants | Various bacteria | Varies |
The biological activity of these compounds is often attributed to their ability to interact with specific cellular targets. For example, benzothiazole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation and survival pathways, such as PI3K and AKT . This inhibition leads to reduced cell viability and increased apoptosis.
Case Studies
- Study on Anticancer Effects : A study conducted by Ribeiro Morais et al. examined the effects of several benzothiazole derivatives on glioblastoma cell lines, noting that modifications to the benzothiazole core significantly impacted their cytotoxicity profiles. The most effective derivative had an IC50 value comparable to established chemotherapeutics .
- Antimicrobial Evaluation : Another research effort focused on synthesizing various benzothiazole derivatives and testing their antimicrobial properties against a panel of pathogens. Results indicated that certain modifications enhanced their effectiveness against resistant strains of bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
